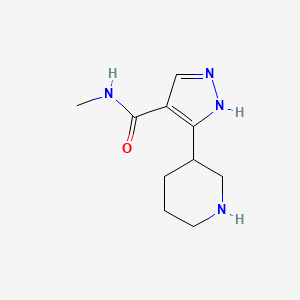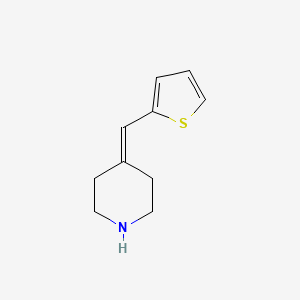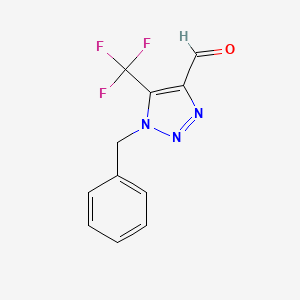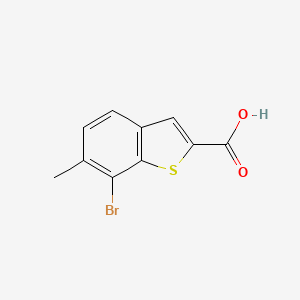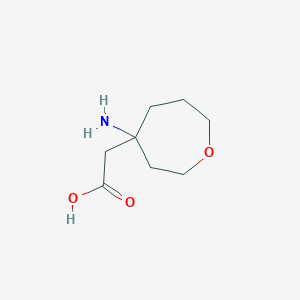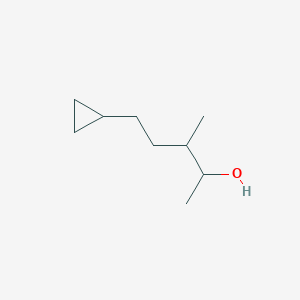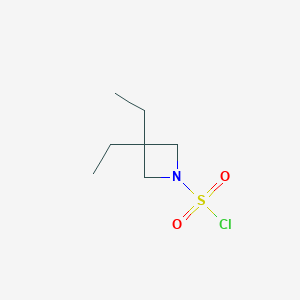
3,3-Diethylazetidine-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethylazetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethylazetidine-1-sulfonyl chloride typically involves the reaction of 3,3-Diethylazetidine with sulfonyl chloride reagents. One common method is the reaction of 3,3-Diethylazetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Microchannel reactors can be employed to facilitate the reaction between 3,3-Diethylazetidine and sulfonyl chloride reagents, allowing for precise control over reaction conditions and minimizing side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Diethylazetidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other hydride donors in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,3-Diethylazetidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including enzyme inhibitors and receptor modulators.
Material Science: It is investigated for its role in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Diethylazetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and other transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-sulfonyl chloride: Another member of the azetidine family with similar reactivity but different substitution patterns.
3,3-Dimethylazetidine-1-sulfonyl chloride: Similar structure with methyl groups instead of ethyl groups, leading to different steric and electronic properties.
Aziridine-1-sulfonyl chloride: A three-membered ring analog with higher ring strain and reactivity.
Uniqueness
3,3-Diethylazetidine-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H14ClNO2S |
|---|---|
Poids moléculaire |
211.71 g/mol |
Nom IUPAC |
3,3-diethylazetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C7H14ClNO2S/c1-3-7(4-2)5-9(6-7)12(8,10)11/h3-6H2,1-2H3 |
Clé InChI |
WLYRRJNDYIFOHB-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(C1)S(=O)(=O)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B15271849.png)
![1-Propyl-1,8-diazaspiro[4.5]decane](/img/structure/B15271852.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15271855.png)
![N-[(3-chlorophenyl)methyl]pyridin-3-amine](/img/structure/B15271865.png)
amine](/img/structure/B15271868.png)
![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B15271871.png)
